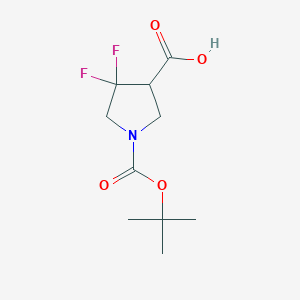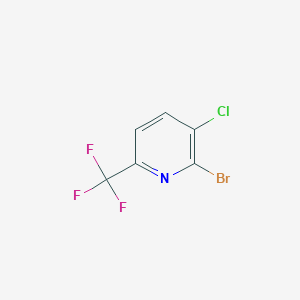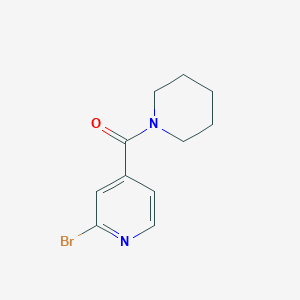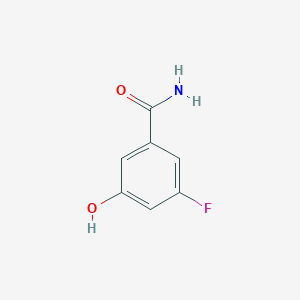![molecular formula C14H16ClF3N2O2 B1403641 1-[6-氯-4-(三氟甲基)-2-吡啶基]哌啶-4-羧酸乙酯 CAS No. 1311279-23-8](/img/structure/B1403641.png)
1-[6-氯-4-(三氟甲基)-2-吡啶基]哌啶-4-羧酸乙酯
描述
“Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate”, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis generally involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The molecular structure of “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate” includes a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of these groups contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate” are not explicitly stated in the available resources .科学研究应用
合成和化学反应
膦催化的环化
朱、兰和权(2003 年)在《美国化学会志》上发表的一项研究展示了一种简便的膦催化的 [4 + 2] 环化过程。该过程涉及乙基 2-甲基-2,3-丁二烯酸酯作为 1,4-偶极子合成子,与 N-甲苯磺酰亚胺进行环化。该过程以完全的区域选择性和高非对映选择性生成乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯 (朱、兰和权,2003 年)。
含 CF3 的螺[茚满-2,3'-哌啶] 衍生物
戴等人(2012 年)在《氟化学杂志》中描述了通过一锅多组分反应合成乙基-6'-羟基-1,3-二氧代-2',4'-二芳基-6'-(三氟甲基)-1,3-二氢螺[茚满-2,3'-哌啶]-5'-羧酸酯衍生物。该合成对于开发含 CF3 的螺化合物很重要 (戴等人,2012 年)。
四氢吡啶的合成
Paronikyan 等人(2016 年)在《俄罗斯有机化学杂志》上的一项研究探讨了从乙基 1-氨基-8,8-二甲基-5-(哌啶-1-基)-8,9-二氢-6H-吡喃[4,3-d]噻吩[2,3-b]吡啶-2-羧酸酯开始合成吡喃并[4″,3″:4′,5′]吡啶并[3′,2′:4,5]噻吩[3,2-d]嘧啶和吡啶并[4′,5′:4,5]噻吩[2,3-c]异喹啉 (Paronikyan 等人,2016 年)。
AZD1283 的开发
安德森等人(2013 年)在《有机工艺研究与开发》中详细介绍了 AZD1283 的合成,AZD1283 是 P2Y12 受体的选择性和可逆拮抗剂,其中乙基 6-氯-5-氰基-2-甲基烟酸酯是一个关键中间体 (安德森等人,2013 年)。
药物研究
- 结核分枝杆菌 GyrB 抑制剂:Jeankumar 等人(2013 年)在《欧洲药理学杂志》中讨论了设计和合成乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯作为结核分枝杆菌 GyrB ATP 酶分析的新型抑制剂。在所研究的化合物中,一种特定化合物对结核分枝杆菌 GyrB 表现出显着的活性 (Jeankumar 等人,2013 年)。
其他应用
新型吡喃化合物的合成
王等人(2012 年)在《合成》中报道了乙基 2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2 H,5 H-吡喃并[4,3-b]吡喃-3-羧酸酯衍生物的合成,强调了它们对于合成相关氟化稠合杂环化合物的意义 (王等人,2012 年)。
氢化研究
Bolós 等人(1994 年)在《杂环化学杂志》中对 6-(羟甲基)吡啶-2-羧酸酯的氢化进行了研究,导致合成新型氨基酸 6-(羟甲基)-2-哌啶甲酸衍生物 (Bolós 等人,1994 年)。
安全和危害
未来方向
作用机制
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives, which include this compound, are known to have significant impacts in the agrochemical and pharmaceutical industries .
Result of Action
It is known that tfmp derivatives have significant biological activities, which are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
It is known that the development of fluorinated organic chemicals, which include this compound, is an increasingly important research topic .
生化分析
Biochemical Properties
Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds.
Cellular Effects
The effects of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines and thereby exerting anti-inflammatory effects . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the context . This binding often involves interactions with amino acid residues in the enzyme’s active site, which can alter the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that its effects on cellular function can persist, but may diminish as the compound degrades. This degradation can also lead to the formation of metabolites that may have different biological activities.
Dosage Effects in Animal Models
The effects of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate vary with dosage in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells by membrane transporters, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization can also affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-8-10(14(16,17)18)7-11(15)19-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFVGYIVKTKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)


![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
